molecular formula C16H20ClNO B13738623 1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride CAS No. 14185-05-8

1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride

Cat. No.: B13738623
CAS No.: 14185-05-8
M. Wt: 277.79 g/mol
InChI Key: OGVDEACSYKRHQY-UHFFFAOYSA-N
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Description

1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of benzophenone with methylamine, followed by reduction with lithium aluminum hydride to yield the desired product . The reaction conditions typically require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while reduction can produce various alcohols or amines .

Scientific Research Applications

1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for synthesizing other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its unique structure .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Diphenyl-2-methyl-3-(methylamino)propanol hydrochloride
  • 1,1-Diphenyl-2-methyl-3-(di-1-methoxyethyl)aminopropanol hydrochloride

Comparison

Compared to similar compounds, 1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride exhibits distinct reactivity and biological activities. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications .

Properties

CAS No.

14185-05-8

Molecular Formula

C16H20ClNO

Molecular Weight

277.79 g/mol

IUPAC Name

3-amino-2-methyl-1,1-diphenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C16H19NO.ClH/c1-13(12-17)16(18,14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,13,18H,12,17H2,1H3;1H

InChI Key

OGVDEACSYKRHQY-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl

Related CAS

33860-73-0 (Parent)

Origin of Product

United States

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